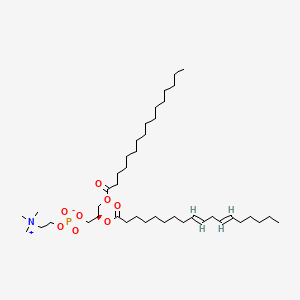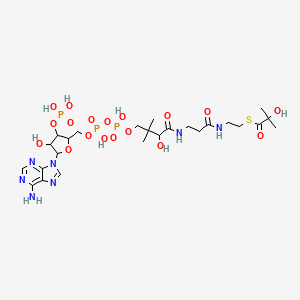
2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate (MTEN) is an organic nitrate compound with a unique structure and a range of potential applications in the scientific research field. MTEN has been studied extensively in recent years, with investigations into its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has been studied extensively in the scientific research field, with a wide range of potential applications. For example, it has been used in studies of the effects of nitric oxide on the cardiovascular system, as well as in studies of the effects of nitric oxide on the immune system. In addition, this compound has been used in studies of the effects of nitric oxide on cancer cells, as well as in studies of the effects of nitric oxide on the nervous system.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. In addition, this compound has been found to have antioxidant activity, which may explain its effects on the cardiovascular system, immune system, and nervous system.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, it has been found to increase nitric oxide production in the body, which can lead to improved blood flow and circulation. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, which can help to protect the body from damage caused by free radicals. Finally, this compound has been found to have a positive effect on the nervous system, which can help to reduce stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, it is non-toxic, making it safe to use in experiments. However, this compound also has some limitations. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations. In addition, its effects can vary depending on the amount of this compound used in an experiment.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate. First, further research is needed to better understand its mechanism of action and its effects on the cardiovascular, immune, and nervous systems. In addition, further research is needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of cardiovascular and neurological disorders. Finally, further research is needed to explore the potential uses of this compound in laboratory experiments, such as its use in the synthesis of new compounds.
Métodos De Síntesis
2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate is synthesized through a multi-step process, beginning with the reaction of 4-methyl-1,3-thiazol-5-yl-2-propanol with nitric acid. This reaction produces 4-methyl-1,3-thiazol-5-yl-2-propanol nitrate, which is then hydrolyzed to form this compound. This method has been found to be efficient and cost-effective, making it a popular choice for research purposes.
Propiedades
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-5-6(12-4-7-5)2-3-11-8(9)10/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXXSCWWBQGVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCO[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252568-49-3 |
Source


|
| Record name | GT-1061 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252568493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GT-1061 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUZ92BN9PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)





![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)




